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An In-depth Technical Guide on the Thermodynamic Properties of Methylpropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylpropylcyclopentane (C₉H₁₈, molar mass: 126.24 g/mol ) is a substituted cycloalkane that

exists in several isomeric forms, depending on the position of the methyl and propyl groups on

the cyclopentane ring. As with other hydrocarbons, its thermodynamic properties are of

significant interest in various fields, including chemical engineering, fuel development, and

computational chemistry. Understanding these properties is crucial for process design, reaction

modeling, and predicting the behavior of substances in different environments. This technical

guide provides a comprehensive overview of the available thermodynamic data for various

isomers of methylpropylcyclopentane, details the experimental protocols used for their

determination, and presents a visual representation of a key experimental workflow.

The primary isomers covered in this guide are:

1-Methyl-1-propylcyclopentane

(1-Methylpropyl)cyclopentane (sec-Butylcyclopentane)

(2-Methylpropyl)cyclopentane (Isobutylcyclopentane)

trans-1-Methyl-2-propylcyclopentane
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trans-1-Methyl-3-propylcyclopentane

Thermodynamic Data
The following tables summarize the critically evaluated thermodynamic properties for various

isomers of methylpropylcyclopentane. The data has been compiled from reputable sources

such as the National Institute of Standards and Technology (NIST) and Cheméo.[1][2][3]

Table 1: Enthalpy of Formation, Gibbs Free Energy of
Formation, and Entropy

Isomer Formula Phase

Enthalpy of
Formation
(ΔfH°)
(kJ/mol)

Gibbs Free
Energy of
Formation
(ΔfG°)
(kJ/mol)

Standard
Molar
Entropy (S°)
(J/mol·K)

1-Methyl-1-

propylcyclope

ntane

C₉H₁₈ Gas

-173.89

(Joback

Calculated)[2]

59.01

(Joback

Calculated)[2]

(1-

Methylpropyl)

cyclopentane

C₉H₁₈ Gas

(2-

Methylpropyl)

cyclopentane

C₉H₁₈ Gas

-173.89

(Joback

Calculated)

59.01

(Joback

Calculated)

trans-1-

Methyl-3-

propylcyclope

ntane

C₉H₁₈ Ideal Gas

Entropy data

available

from 200 K to

1000 K[3]

trans-1-

Methyl-3-

propylcyclope

ntane

C₉H₁₈ Liquid

Entropy data

available

from 250 K to

590 K[3]
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Note: Some values are calculated based on group additivity methods, such as the Joback

method, and may not be experimental values.

Table 2: Heat Capacity and Enthalpy of Vaporization

Isomer Formula Phase
Heat Capacity
(Cp) (J/mol·K)

Enthalpy of
Vaporization
(ΔvapH°)
(kJ/mol)

1-Methyl-1-

propylcyclopenta

ne

C₉H₁₈ Gas

Ideal gas heat

capacity data

available[2]

Data available[2]

(1-

Methylpropyl)cycl

opentane

C₉H₁₈ Gas

Ideal gas heat

capacity data

available[1]

Data available[1]

(2-

Methylpropyl)cycl

opentane

C₉H₁₈ Gas

Ideal gas heat

capacity data

available

Data available

trans-1-Methyl-3-

propylcyclopenta

ne

C₉H₁₈ Ideal Gas

Heat capacity at

constant

pressure data

available from

200 K to 1000

K[3]

Enthalpy of

vaporization data

available as a

function of

temperature[3]

trans-1-Methyl-3-

propylcyclopenta

ne

C₉H₁₈ Liquid

Heat capacity at

saturation

pressure data

available as a

function of

temperature[3]

Table 3: Physical Properties and Critical Parameters
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Isomer Formula
Normal
Boiling
Point (K)

Critical
Temperatur
e (K)

Critical
Pressure
(kPa)

Critical
Density
(mol/L)

1-Methyl-1-

propylcyclope

ntane

C₉H₁₈
Data

available[2]

Data

available[2]

Data

available[2]

(1-

Methylpropyl)

cyclopentane

C₉H₁₈
Data

available[1]

Data

available[1]

Data

available[1]

(2-

Methylpropyl)

cyclopentane

C₉H₁₈
Data

available

Data

available

Data

available

trans-1-

Methyl-3-

propylcyclope

ntane

C₉H₁₈

Critically

evaluated

recommendat

ion

available[3]

Critically

evaluated

recommendat

ion

available[3]

Critically

evaluated

recommendat

ion

available[3]

Critically

evaluated

recommendat

ion

available[3]

Experimental Protocols
The determination of the thermodynamic properties of hydrocarbons like

methylpropylcyclopentane relies on a set of well-established experimental techniques. The

following sections detail the methodologies for key measurements.

Bomb Calorimetry for Enthalpy of Combustion and
Formation
The standard enthalpy of formation of a compound is often determined indirectly from its

enthalpy of combustion, which is measured using a bomb calorimeter.[4][5][6]

Principle: A known mass of the liquid sample is completely combusted in a constant-volume

container (the "bomb") filled with excess pure oxygen. The heat released by the combustion

reaction is absorbed by the surrounding water bath, and the temperature change of the water is

measured.
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Detailed Methodology:

Sample Preparation: A precise mass of the liquid methylpropylcyclopentane isomer is

weighed. For volatile liquids, this is often done by encapsulating the liquid in a gelatin

capsule or absorbing it onto a pellet of a known combustible material (like filter paper) with a

known heat of combustion.[5]

Bomb Assembly: The sample is placed in a crucible inside the bomb. A fuse wire, with a

known heat of combustion per unit length, is positioned to be in contact with the sample.

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove

atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. It

is then filled with pure oxygen to a high pressure (typically around 30 atm).[4]

Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in

an insulated container (a Dewar flask). A stirrer ensures uniform temperature distribution in

the water, and a high-precision thermometer monitors the temperature.

Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the

initial temperature is recorded. The sample is then ignited by passing an electric current

through the fuse wire. The temperature of the water is recorded at regular intervals until it

reaches a maximum and then begins to cool.

Corrections and Calculations: The raw temperature change is corrected for heat exchange

with the surroundings. The heat capacity of the calorimeter system (bomb, water, container)

is determined by calibrating it with a substance of a known heat of combustion, such as

benzoic acid. The heat of combustion of the sample is then calculated. The standard

enthalpy of formation is subsequently derived using Hess's law, from the balanced chemical

equation for the combustion reaction and the known standard enthalpies of formation of CO₂

and H₂O.

Static Method for Vapor Pressure Measurement
The static method is a direct and accurate technique for determining the vapor pressure of a

liquid over a range of temperatures.[7][8]
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Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the

vapor in equilibrium with the liquid is measured directly with a pressure transducer.

Detailed Methodology:

Sample Degassing: The liquid sample must be thoroughly degassed to remove any

dissolved air or other volatile impurities, as these would contribute to the measured pressure

and lead to errors. A common method is repeated freeze-pump-thaw cycles.[7]

Apparatus Setup: The degassed sample is introduced into a thermostated equilibrium cell

connected to a high-vacuum line and a pressure measurement system (e.g., a capacitance

diaphragm gauge).

Temperature Control: The equilibrium cell is maintained at a constant, precisely known

temperature using a thermostat bath.

Equilibrium and Measurement: The system is allowed to reach thermal and phase

equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the

vapor pressure of the substance at that temperature.

Data Collection: The procedure is repeated at various temperatures to obtain a vapor

pressure curve. The experimental data are often fitted to a suitable vapor pressure equation,

such as the Antoine equation.[9]

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the enthalpy of formation

of a liquid hydrocarbon, such as an isomer of methylpropylcyclopentane, using bomb

calorimetry.
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Workflow for Determining Enthalpy of Formation via Bomb Calorimetry

Sample and Calorimeter Preparation

Combustion Experiment

Data Analysis and Calculation

Prepare Sample:
- Weigh precise mass of liquid

- Encapsulate or absorb on pellet

Assemble Bomb:
- Place sample in crucible

- Attach fuse wire

Pressurize Bomb:
- Purge with O2

- Fill with ~30 atm O2

Prepare Calorimeter:
- Add precise mass of water

- Submerge bomb

Achieve Thermal Equilibrium
Record Initial Temperature (Ti)

Ignite Sample

Record Temperature vs. Time

Determine Max Temperature (Tf)

Calculate Raw Heat Released (q_raw)
(Based on ΔT and C_calorimeter)

Apply Corrections:
- Fuse wire combustion

- Formation of nitric acid (if any)

Calculate Standard Energy of
Combustion (ΔcE°)

Convert to Standard Enthalpy of
Combustion (ΔcH°)

Calculate Standard Enthalpy of
Formation (ΔfH°)

(Using Hess's Law)

ΔfH° of
Methylpropylcyclopentane

Click to download full resolution via product page

Caption: Workflow for the experimental determination of the standard enthalpy of formation.
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Conclusion
This technical guide has summarized the key thermodynamic properties of several isomers of

methylpropylcyclopentane and detailed the rigorous experimental procedures used to obtain

these values. The provided data, primarily sourced from critically evaluated datasets, serves as

a valuable resource for researchers and professionals. The visualization of the bomb

calorimetry workflow further elucidates the process of acquiring fundamental thermochemical

data. While experimental data for all possible isomers may not be readily available,

computational methods based on group additivity and quantum chemistry can provide reliable

estimations where experimental gaps exist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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